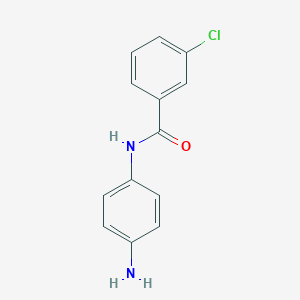

N-(4-aminophenyl)-3-chlorobenzamide

概要

説明

N-(4-aminophenyl)-3-chlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amine group attached to a phenyl ring, which is further connected to a chlorobenzamide moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-3-chlorobenzamide typically involves the reaction of 4-aminophenylamine with 3-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:

Starting Materials: 4-aminophenylamine and 3-chlorobenzoyl chloride.

Reaction Conditions: The reaction is conducted in an organic solvent like dichloromethane or chloroform, at room temperature or slightly elevated temperatures.

Procedure: The 4-aminophenylamine is dissolved in the solvent, and triethylamine is added. 3-chlorobenzoyl chloride is then added dropwise to the solution with continuous stirring. The reaction mixture is stirred for several hours until the reaction is complete.

Workup: The reaction mixture is washed with water to remove any inorganic by-products, and the organic layer is dried over anhydrous sodium sulfate. The solvent is then evaporated to obtain the crude product, which can be purified by recrystallization.

Industrial Production Methods

For industrial-scale production, the process may involve more efficient and scalable methods such as continuous flow synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the product.

化学反応の分析

Types of Reactions

N-(4-aminophenyl)-3-chlorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Condensation Reactions: The amine group can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while oxidation can produce nitro or hydroxyl derivatives.

科学的研究の応用

Medicinal Chemistry Applications

1. Antimicrobial Properties

Research has indicated that N-(4-aminophenyl)-3-chlorobenzamide exhibits notable antimicrobial activity. It has been explored for its potential to disrupt microbial cell membranes, making it a candidate for developing new antimicrobial agents. Studies have demonstrated its efficacy against various bacterial strains, highlighting its role as a promising therapeutic agent in combating infections .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. This compound acts as an enzyme inhibitor, particularly targeting processes involved in DNA methylation, which is crucial in cancer progression. In vitro studies have shown that it can inhibit the proliferation of cancer cells by disrupting cellular processes essential for tumor growth .

Biological Mechanisms

The mechanism of action of this compound involves interactions with biological macromolecules. The amino group allows for hydrogen bonding with target proteins, while the chlorobenzamide moiety interacts with hydrophobic regions, modulating the activity of these proteins . This dual interaction enhances its potential as a therapeutic agent.

Industrial Applications

1. Synthesis of Complex Molecules

In organic synthesis, this compound serves as a valuable building block for creating more complex organic molecules, including pharmaceuticals and agrochemicals. Its versatility allows it to participate in various chemical reactions, including substitutions and couplings .

2. Material Science

The compound is also utilized in developing specialty chemicals and materials with specific properties. Its unique functional groups enable modifications that can lead to new materials with desired characteristics, making it relevant in industries such as polymers and dyes .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of various cancer cell lines. The researchers found that treatment with this compound led to apoptosis in cancer cells, indicating its potential as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound revealed its effectiveness against resistant bacterial strains. The compound was shown to disrupt bacterial cell membranes, leading to cell lysis and death .

作用機序

The mechanism of action of N-(4-aminophenyl)-3-chlorobenzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

類似化合物との比較

Similar Compounds

N-(4-aminophenyl)benzamide: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

3-chlorobenzamide: Lacks the amine group, which significantly alters its chemical properties and applications.

4-aminobenzamide: Lacks the chlorobenzamide moiety, resulting in different chemical behavior and uses.

Uniqueness

N-(4-aminophenyl)-3-chlorobenzamide is unique due to the presence of both the amine and chlorobenzamide groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and the development of novel compounds with specific desired properties.

生物活性

N-(4-aminophenyl)-3-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential anti-inflammatory and anti-cancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula: C13H11ClN2O

- Molecular Weight: 248.69 g/mol

The compound features an amine group and a chlorine substituent on the benzamide structure, which are critical for its biological activity.

Anti-Cancer Properties

Research indicates that this compound exhibits notable anti-cancer activity. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (breast cancer) | 29.3 |

| This compound | HCT116 (colon cancer) | 18.8 |

These results suggest that the compound may inhibit tumor cell proliferation through mechanisms that remain to be fully elucidated .

The exact mechanism of action for this compound is not completely understood; however, it is believed to involve non-covalent interactions with specific biological targets, such as enzymes and receptors. The compound may influence biochemical pathways related to gluconeogenesis by targeting metabolic enzymes.

Additionally, studies have indicated that similar compounds can disrupt cellular signaling pathways, potentially leading to apoptosis in cancer cells .

Anti-Inflammatory Activity

In addition to its anti-cancer properties, this compound has been investigated for its anti-inflammatory effects. The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

Case Studies and Research Findings

- Study on Cytotoxicity : A recent investigation assessed the cytotoxic effects of various derivatives of this compound against leukemia cell lines. The results indicated significant potency against multiple lines, with IC50 values ranging from 0.94 µM to 5.27 µM for different derivatives .

- Pharmacokinetics : Another study examined the pharmacokinetic profile of this compound in serum stability tests, revealing that environmental factors such as pH and temperature significantly influence its stability and interaction with biological molecules .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| N-(3-aminophenyl)-4-chlorobenzamide | 3-Amino group on phenyl ring | Potentially different biological targets |

| N-(4-nitrophenyl)-3-chlorobenzamide | Nitro group on phenyl ring | Increased reactivity due to nitro group |

| N-(phenyl)-3-chlorobenzamide | No amino substitution | Lacks biological activity compared to amine derivatives |

This table illustrates how variations in functional groups can lead to differing biological activities and chemical reactivities among these compounds.

特性

IUPAC Name |

N-(4-aminophenyl)-3-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHNNYUNGVIXJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。